molecular formula C17H13F3N2 B5520929 2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine

2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine

Cat. No.: B5520929
M. Wt: 302.29 g/mol
InChI Key: JXUWJLKBYTWDQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine is a useful research compound. Its molecular formula is C17H13F3N2 and its molecular weight is 302.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.10308291 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereochemistry and Conformation

The study of stereochemistry and conformation of benzodiazepines has been pivotal in understanding their chemical properties and interactions. For instance, Aversa et al. (1980) examined the stereochemistry of 1-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2,4-diones using proton magnetic resonance, revealing that these derivatives exist in a pseudo-boat cycloheptadiene-like conformation at room temperature. This conformational preference is interpreted as a balance between steric requirements and electronic repulsion in the ring π-system (Aversa et al., 1980).

AMPA Receptor Antagonists

The role of 2,3-benzodiazepine AMPA antagonists in modulating AMPA channel functions through an allosteric site has been highlighted in the research by Tarnawa and Vize (1998). These compounds are used as research tools to elucidate glutamate receptor-mediated functions and have shown potential therapeutic value in treating central nervous system diseases, such as epilepsy and neurodegenerative disorders (Tarnawa & Vize, 1998).

Pharmacological Activity Influenced by Substitution

The influence of substitution on the pharmacological activity of 6-aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines has been explored by Hester and von Voigtlander (1979). They found that electronegative substituents, such as trifluoromethyl, can be detrimental to activity, while electron-donating substituents at specific positions may enhance certain activities, including anxiolytic, antidepressant, and antipsychotic potentials (Hester & von Voigtlander, 1979).

Novel Derivatives and Their Applications

The synthesis and evaluation of novel annelated 2,3-benzodiazepine derivatives by Gitto et al. (2003) represent significant advancements in the field. These derivatives were evaluated as potential anticonvulsant agents and noncompetitive AMPA receptor antagonists. Notably, one derivative was found to be significantly more active than the reference compound GYKI-52466, highlighting the potential for developing new therapeutic agents (Gitto et al., 2003).

Properties

IUPAC Name

2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2/c1-11-6-8-12(9-7-11)15-10-16(17(18,19)20)22-14-5-3-2-4-13(14)21-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUWJLKBYTWDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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